7-Methoxy-4-(piperazin-1-yl)quinoline chemical properties
7-Methoxy-4-(piperazin-1-yl)quinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-4-(piperazin-1-yl)quinoline
Abstract
7-Methoxy-4-(piperazin-1-yl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 4-aminoquinoline scaffold, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, most notably antimalarial properties.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of 7-Methoxy-4-(piperazin-1-yl)quinoline. It details its structural characteristics, a proposed synthesis protocol based on established methodologies for analogous compounds, and a discussion of its potential biological significance in the context of related quinoline-piperazine hybrids. Safety and handling protocols are also outlined. This document is intended as a foundational resource for researchers, scientists, and drug development professionals utilizing this versatile chemical building block.
Physicochemical and Structural Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. 7-Methoxy-4-(piperazin-1-yl)quinoline is a solid at room temperature, and for optimal stability, it should be stored in a dark, dry environment.[2]
Core Properties
Table 1: Physicochemical Properties of 7-Methoxy-4-(piperazin-1-yl)quinoline
| Property | Value | Source |
| IUPAC Name | 7-methoxy-4-(piperazin-1-yl)quinoline | N/A |
| CAS Number | 4038-97-5 | [3][4] |
| Molecular Formula | C₁₄H₁₇N₃O | [4][5] |
| Molecular Weight | 243.30 g/mol | [4][] |
| Appearance | Solid | |
| Predicted XlogP | 1.6 | [5] |
| Monoisotopic Mass | 243.13716 Da | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [2] |
Structural Representation
The structure of 7-Methoxy-4-(piperazin-1-yl)quinoline consists of a quinoline ring system substituted with a methoxy group at the 7-position and a piperazine ring at the 4-position. The piperazine ring typically adopts a stable chair conformation.[7] This fundamental structure is analogous to the core of many bioactive compounds.
Caption: 2D structure of 7-Methoxy-4-(piperazin-1-yl)quinoline.
Synthesis and Characterization
While specific literature detailing the synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline is sparse, a reliable synthetic route can be extrapolated from the well-documented synthesis of its close analog, 7-chloro-4-(piperazin-1-yl)quinoline.[8] The most logical approach is a nucleophilic aromatic substitution reaction.
Proposed Synthetic Protocol
The synthesis involves the reaction of a 4,7-disubstituted quinoline precursor with piperazine. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic substitution, making it the primary site of reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a suitable solvent such as methanol or a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).
-
Addition of Nucleophile: Add an excess of piperazine (typically 3-5 equivalents) to the solution. The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified to remove excess piperazine and any byproducts. This is typically achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or isopropanol) or by column chromatography on silica gel.[8][9]
Caption: Proposed workflow for the synthesis of the title compound.
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) protons, and characteristic multiplets for the methylene (-CH₂-) protons on the piperazine ring. The integration of these signals should correspond to the number of protons in the structure (17H total).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 14 unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the piperazine carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would confirm the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 244.1444.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (from the secondary amine in piperazine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the quinoline ring, and C-O stretching from the methoxy group.
Biological and Pharmacological Context
The 4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated for a variety of therapeutic applications, providing a strong rationale for the scientific interest in the 7-methoxy analog.
Antimalarial Activity
The most prominent activity associated with 4-aminoquinolines is their antimalarial effect.[10] Compounds like chloroquine are believed to function by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).[1] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme as a byproduct. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinoline drugs are thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[1] Given its structural similarity, 7-Methoxy-4-(piperazin-1-yl)quinoline could potentially exhibit a similar mechanism of action.
Caption: Proposed antimalarial mechanism via hemozoin formation inhibition.
Other Potential Applications
The quinoline-piperazine hybrid structure is a versatile pharmacophore with a wide range of reported biological activities.
-
Anticancer: Various substituted quinolines have been developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[11]
-
Antimicrobial: Quinoline-piperazine conjugates have demonstrated significant potential in antimicrobial research, with activity reported against both Gram-positive and Gram-negative bacteria.[12][13]
-
Antiviral and Other Activities: The core structure is also a component in drugs investigated for anti-HIV, antiparasitic, and serotonin antagonist activities.[12]
The 7-methoxy substitution can modulate the electronic and steric properties of the quinoline ring, potentially fine-tuning the compound's binding affinity for various biological targets and altering its pharmacokinetic profile compared to other analogs like the 7-chloro derivative.
Safety and Handling
Understanding the safety profile of a chemical is paramount for its proper handling in a research environment.
Hazard Classification
According to available safety data, 7-Methoxy-4-(piperazin-1-yl)quinoline is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed.
-
Hazard Class: Acute Toxicity, Oral (Category 4).
The closely related analog, 7-chloro-4-(piperazin-1-yl)quinoline, is also listed as causing skin, eye, and respiratory irritation.[14] General safety data for quinoline indicates it can be a skin and severe eye irritant. Therefore, appropriate precautions should be taken.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person into fresh air.
-
Conclusion
7-Methoxy-4-(piperazin-1-yl)quinoline is a valuable heterocyclic building block with a chemical architecture that is central to many pharmacologically active agents. Its structural similarity to known antimalarial drugs suggests a potential mechanism of action and provides a strong basis for its use in drug discovery programs targeting infectious diseases. Furthermore, the broader biological activities associated with the quinoline-piperazine scaffold, including anticancer and antimicrobial effects, underscore its potential as a versatile starting point for the development of novel therapeutic candidates. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
References
-
PubChem. (n.d.). 7-methoxy-4-(piperazin-1-yl)quinoline. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Archiv der Pharmazie, 354(5), 2000373. Retrieved from [Link]
-
Verma, G., & Singh, P. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 14(1), 1-23. Retrieved from [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Zgharia, A., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 70-74. Retrieved from [Link]
-
Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(2), M1619. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
-
Lv, P. C., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 5898-5912. Retrieved from [Link]
-
Kumar, V., et al. (2023). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Scientific Reports, 13(1), 1-15. Retrieved from [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240. Retrieved from [Link]
-
Kulkarni, A. A., et al. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1497. Retrieved from [Link]
-
Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Retrieved from [Link]
-
Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. Retrieved from [Link]
-
Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]
- Gatti, G., et al. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. U.S. Patent No. 9,206,133.
-
Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]
- Gatti, G., et al. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
-
Huan, T. T., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 247-260. Retrieved from [Link]
-
Spectrabase. (n.d.). 7-Chloro-4-[4-(3-chlorobenzoyl)-1-piperazinyl]quinoline. Retrieved from [Link]
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-METHOXY-4-(PIPERAZIN-1-YL)QUINOLINE | 4038-97-5 [m.chemicalbook.com]
- 3. 7-METHOXY-4-(PIPERAZIN-1-YL)QUINOLINE | 4038-97-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 7-methoxy-4-(piperazin-1-yl)quinoline (C14H17N3O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. 7-Chloro-4-(piperazin-1-yl)quinoline | C13H14ClN3 | CID 738389 - PubChem [pubchem.ncbi.nlm.nih.gov]
